3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
The structure features a quinazoline-2,4-dione core substituted at the 3-position with a 4-methylbenzyl group and at the 7-position with a 1,2,4-oxadiazol-5-yl moiety bearing a 4-(methylthio)phenyl substituent. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and binding affinity in drug design, while the methylthio group contributes to lipophilicity and electron-withdrawing effects .
Key structural attributes:
- Quinazoline-2,4-dione core: Imparts rigidity and hydrogen-bonding capacity.
- 4-(Methylthio)phenyl-oxadiazole: Combines sulfur-mediated metabolic resistance with aromatic π-π stacking interactions.
Properties
Molecular Formula |
C25H20N4O3S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3S/c1-15-3-5-16(6-4-15)14-29-24(30)20-12-9-18(13-21(20)26-25(29)31)23-27-22(28-32-23)17-7-10-19(33-2)11-8-17/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
CWLLZZFLXNJCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. Quinazoline derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, analyzing its mechanisms of action and therapeutic potential.
Chemical Structure
The compound's structure can be broken down into key functional groups:
- Quinazoline core : A bicyclic structure that is fundamental to its biological activity.
- Substituents : The presence of methylbenzyl and methylthio groups which may influence its interaction with biological targets.
Biological Activity Overview
Research has demonstrated that quinazoline derivatives exhibit significant antiproliferative activities against various cancer cell lines. The specific compound has been evaluated for its effectiveness in inhibiting cancer cell growth and inducing apoptosis.
Antiproliferative Activity
In vitro studies have shown that this compound displays notable antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 0.95 | |
| HeLa (Cervical) | 0.63 | |
| A2780 (Ovarian) | 0.50 | |
| K562 (Leukemia) | 1.28 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to increased apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that the compound activates caspase pathways, triggering programmed cell death in malignant cells.
Case Studies
Several studies have provided insights into the biological activity of similar quinazoline derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of quinazoline derivatives against breast and cervical cancer cell lines. The results indicated that compounds with similar structural features to our target showed IC50 values ranging from 0.33 to 7.10 µM, suggesting a strong correlation between structural modifications and increased potency against cancer cells .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the quinazoline core in enhancing biological activity. For instance, the presence of electron-donating groups like methylthio significantly improves antiproliferative effects compared to unsubstituted analogs .
Scientific Research Applications
Antibacterial Activity
Research indicates that quinazoline derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. A study demonstrated that derivatives of quinazoline showed promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Case Study:
In a comparative study of synthesized quinazoline derivatives, compounds with electron-donating groups showed enhanced antibacterial activity. The structure-activity relationship (SAR) analysis revealed that the presence of methylthio and methylbenzyl groups contributed to the increased potency against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer potential. The compound has been explored for its ability to inhibit cancer cell proliferation across various cancer types. Studies have shown that modifications at the 7-position of the quinazoline ring enhance its cytotoxic effects against cancer cell lines.
Case Study:
A recent investigation into quinazoline-based hybrids demonstrated their efficacy in targeting multiple cancer pathways. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tumor growth in xenograft models .
Comparison with Similar Compounds
Structural Analogs in the Quinazoline-2,4-dione Family
3-(4-Chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1206992-30-4)
- Substituents :
- 3-position: 4-Chlorobenzyl (electron-withdrawing Cl vs. methyl in the target compound).
- 7-position: Thiophene-substituted oxadiazole (thiophene offers π-conjugation but lower metabolic stability than methylthio-phenyl).
- Molecular Weight : 436.9 g/mol (vs. ~450–460 g/mol estimated for the target compound).
- Key Differences :
7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS 1358768-97-4)
- Substituents :
- 3-position: 2-Methoxybenzyl (methoxy group increases solubility but reduces membrane permeability).
- 7-position: 4-Chlorophenyl-oxadiazole (Cl provides electron withdrawal, similar to methylthio but without sulfur’s metabolic benefits).
- Molecular Weight : 460.9 g/mol.
- Key Differences :
Functional Group Comparisons
1,2,4-Oxadiazole Derivatives in Antimicrobial Agents
Compounds like 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline () highlight the role of oxadiazole in antimicrobial activity. The target compound’s 4-(methylthio)phenyl group may offer superior binding to bacterial targets (e.g., enzyme active sites) compared to hydroxyphenyl or chlorophenyl analogs due to sulfur’s electronegativity and steric effects .
Triazole vs. Oxadiazole Bioisosteres
Derivatives such as 3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione () demonstrate that triazole rings, while bioactive, are metabolically less stable than oxadiazoles. The target compound’s oxadiazole moiety likely provides enhanced resistance to hepatic oxidation .
Pharmacokinetic and Physicochemical Properties
Preparation Methods
Classical Cyclocondensation Approaches
The quinazoline-2,4-dione scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. A representative procedure involves:
-
Reagents : Methyl anthranilate (1.0 equiv), urea (1.2 equiv), and acetic acid (catalyst).
-
Conditions : Reflux in ethanol (12 h, 78°C).
Microwave-assisted synthesis reduces reaction times significantly:
-
Optimized protocol : 150 W irradiation for 15 min in dimethylacetamide (DMAC) with p-toluenesulfonic acid.
-
Yield improvement : 89–94% with reduced side-product formation.
1,2,4-Oxadiazole Ring Construction
Cyclization of Amidoximes
The 5-(4-methylthiophenyl)-1,2,4-oxadiazole moiety is synthesized via POCl₃-mediated cyclization:
-
Substrate : 4-Methylthiohippuric acid amidoxime (1.0 equiv).
-
Reagents : POCl₃ (3.0 equiv), dichloroethane (DCE) solvent.
-
Workup : Quench with NaHCO₃, extract with DCM, purify via silica chromatography.
Key data :
| Parameter | Value |
|---|---|
| Reaction temperature | 80°C |
| Yield | 82–85% |
| Purity (HPLC) | >98% |
Alternative Catalytic Systems
Copper(I) iodide catalyzes oxadiazole formation under milder conditions:
-
Catalyst : CuI (10 mol%).
-
Ligand : 1,10-Phenanthroline (20 mol%).
Coupling of Oxadiazole to Quinazoline
Buchwald–Hartwig Amination
Palladium-catalyzed C–N coupling installs the oxadiazole at C7:
-
Substrates : 7-Bromoquinazoline-2,4-dione (1.0 equiv), 5-(4-methylthiophenyl)-1,2,4-oxadiazole (1.1 equiv).
-
Catalyst : Pd₂(dba)₃ (5 mol%).
-
Ligand : Xantphos (10 mol%).
-
Base : Cs₂CO₃ (2.0 equiv).
Optimization results :
| Condition | Yield (%) |
|---|---|
| Pd(OAc)₂/Xantphos | 45 |
| Pd₂(dba)₃/Xantphos | 72 |
| Microwave (150°C) | 88 |
Ullmann-Type Coupling
Copper-mediated coupling offers cost-effective alternatives:
-
Catalyst : CuI (20 mol%).
-
Ligand : trans-N,N′-Dimethylcyclohexane-1,2-diamine.
N3-Alkylation with 4-Methylbenzyl Groups
Nucleophilic Substitution
Quinazoline N3 is alkylated using 4-methylbenzyl bromide:
Side reactions :
-
O-Alkylation (<5%) minimized by using bulky bases like DBU.
Purification and Analytical Characterization
Chromatographic Techniques
-
Normal-phase silica : Eluent = ethyl acetate/hexane (3:7).
-
Reverse-phase C18 : Acetonitrile/water gradient (40–80%).
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (s, 1H, H5-quinazoline).
-
δ 7.89 (d, J = 8.4 Hz, 2H, oxadiazole-ArH).
-
δ 4.62 (s, 2H, N-CH₂-benzyl).
LC-MS :
IR (KBr) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Classical cyclization | 68 | 95 | 24 | 1.0 |
| Microwave-assisted | 94 | 98 | 0.25 | 1.8 |
| CuI-catalyzed | 78 | 97 | 8 | 1.2 |
| Pd-catalyzed | 88 | 99 | 6 | 3.5 |
Q & A
Q. What are the standard synthetic protocols for preparing quinazoline-dione derivatives with oxadiazole substituents?
The synthesis typically involves multi-step reactions, including cyclization of thiourea intermediates and coupling of oxadiazole moieties. For example:
- Step 1 : Formation of the quinazoline-dione core via cyclization under reflux conditions using organic solvents (e.g., DMF or acetonitrile) .
- Step 2 : Introduction of the 1,2,4-oxadiazol-5-yl group through coupling reactions, often catalyzed by acidic or basic conditions . Characterization relies on NMR (¹H/¹³C), HRMS, and melting point analysis to confirm purity and structure .
Q. How is the structural integrity of this compound validated experimentally?
Structural validation employs:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole and quinazoline peaks .
- HRMS : For exact mass determination and molecular formula verification .
- X-ray crystallography (if available): To resolve stereochemical ambiguities in the oxadiazole-quinazoline linkage .
Q. What are the known biological targets or activities associated with this compound?
While direct data on this compound is limited, structurally related quinazoline-oxadiazole hybrids exhibit:
- Antimicrobial activity : Against Gram-positive bacteria and fungi, linked to the oxadiazole moiety’s electron-deficient nature .
- Anticancer potential : Via kinase inhibition or DNA intercalation mechanisms .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole-quinazoline coupling step?
Yield optimization strategies include:
- Catalyst screening : Use of DIPEAc (diisopropyl ethyl ammonium acetate) for greener, high-efficiency reactions, achieving >70% yields in Knoevenagel condensations .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves regioselectivity in heterocycle formation .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance oxadiazole ring stability during coupling .
Q. What analytical challenges arise in distinguishing structural isomers of this compound?
Isomeric differentiation (e.g., oxadiazole vs. triazole regioisomers) requires:
- 2D NMR (COSY, NOESY) : To map spatial proximity of substituents .
- IR spectroscopy : Identifies unique vibrational modes of the methylthio (-SMe) group at ~650 cm⁻¹ .
- Chromatographic separation : HPLC with chiral columns to resolve enantiomers, if present .
Q. How do substituents on the phenyl rings influence bioactivity?
SAR studies on analogous compounds reveal:
- 4-Methylbenzyl group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
- 4-(Methylthio)phenyl moiety : Increases electron density, enhancing binding to thiol-rich enzyme active sites (e.g., glutathione reductase) .
- Oxadiazole ring : Its rigidity stabilizes π-π stacking interactions with aromatic residues in protein targets .
Q. What methodologies address stability issues during in vitro assays?
Stability under physiological conditions is assessed via:
Q. How can computational tools predict the compound’s reactivity or metabolite pathways?
Computational approaches include:
- DFT calculations : To map electron density distributions and predict nucleophilic/electrophilic sites .
- Molecular docking : Screens potential targets (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and metabolite formation .
Data Contradiction & Validation
Q. How to reconcile discrepancies in reported synthetic yields for similar compounds?
Variability arises from:
- Catalyst purity : Trace metal impurities in Pd/C can alter cyclization efficiency .
- Solvent drying : Anhydrous conditions critical for moisture-sensitive intermediates (e.g., isothiocyanates) . Reproducibility requires strict adherence to published protocols, including reaction temperature (±2°C) and stoichiometry .
Q. What validation steps confirm biological activity is intrinsic to the compound and not impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
